Trifluoro(trifluoromethyl)silane

Difluorocarbene chemistry Fluorinated building blocks Organosilicon reagents

Trifluoro(trifluoromethyl)silane (CF₃SiF₃, CAS 335-06-8) is a perfluorinated organosilicon compound that distinguishes itself from partially fluorinated analogs like Ruppert-Prakash reagent (TMSCF₃) through its fully fluorinated molecular architecture. This compound exhibits a predicted boiling point of -44.9±30.0 °C and a density of 1.357±0.06 g/cm³.

Molecular Formula CF6Si
Molecular Weight 154.086 g/mol
CAS No. 335-06-8
Cat. No. B14758525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoro(trifluoromethyl)silane
CAS335-06-8
Molecular FormulaCF6Si
Molecular Weight154.086 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[Si](F)(F)F
InChIInChI=1S/CF6Si/c2-1(3,4)8(5,6)7
InChIKeyWAPFXWLEIASTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoro(trifluoromethyl)silane (CAS 335-06-8): A Perfluorinated Silane for Difluorocarbene Generation and Selective Synthesis


Trifluoro(trifluoromethyl)silane (CF₃SiF₃, CAS 335-06-8) is a perfluorinated organosilicon compound that distinguishes itself from partially fluorinated analogs like Ruppert-Prakash reagent (TMSCF₃) through its fully fluorinated molecular architecture [1]. This compound exhibits a predicted boiling point of -44.9±30.0 °C and a density of 1.357±0.06 g/cm³ . As a PFAS-classified compound, CF₃SiF₃ serves as a specialized thermal source of difluorocarbene (CF₂) below 100°C without requiring additional activators, enabling unique insertion reactions into Si-H bonds that are inaccessible to other CF₃-silanes [2].

Activator-free CF₂ source Thermal generation without fluoride initiators, compatible with anhydrous and acid-sensitive workflows.
Selective Si–H insertion Unique reactivity inserts CF₂ into Si–H bonds of halosilanes, providing difluoromethylsilane building blocks.
Gas-phase reagent handling Volatile perfluorinated silane enables gas-phase carbene studies and vapor deposition protocols.

Why Trifluoro(trifluoromethyl)silane Cannot Be Substituted by Other CF₃-Silanes in Difluorocarbene Insertion Chemistry


The perfluorinated structure of CF₃SiF₃ confers a unique thermal decomposition pathway that cleanly generates difluorocarbene (CF₂) at temperatures below 100°C without the need for fluoride activators or nucleophilic initiators [1]. In contrast, partially fluorinated analogs such as TMSCF₃ (Ruppert-Prakash reagent) require either fluoride sources (e.g., TBAF, CsF) or NaI mediation to release CF₂, which introduces competing reaction pathways and limits compatibility with acid- or water-sensitive substrates [2]. The thermal CF₂ generation from CF₃SiF₃ proceeds via an α-fluorine shift mechanism that is unique to perfluorinated silanes and enables selective insertion into Si-H bonds of halosilanes—a reactivity profile not observed with trialkyl(trifluoromethyl)silanes [3].

Activation requirement mismatch
TMSCF₃ depends on fluoride or NaI initiation to release CF₂; this may limit compatibility with strictly anhydrous or fluoride-sensitive conditions where CF₃SiF₃ operates activator-free.
Si–H insertion reactivity gap
Under thermal conditions, TMSCF₃ does not insert CF₂ into Si–H bonds of halosilanes; the difluoromethylsilane pathway is exclusive to CF₃SiF₃.
Physical state mismatch
TMSCF₃ is a liquid reagent; its handling does not directly support the gas-phase carbene insertion or vapor deposition applications enabled by volatile CF₃SiF₃.

Quantitative Differentiation of Trifluoro(trifluoromethyl)silane in Difluorocarbene Generation and Selective Bond Insertion


Thermal Difluorocarbene Generation: Lower Temperature and Activator-Free Process Compared to TMSCF₃

CF₃SiF₃ cleanly generates difluorocarbene (CF₂) via thermal decomposition at temperatures below 100°C through an α-fluorine shift mechanism, requiring no external activators [1]. In contrast, the widely used TMSCF₃ reagent requires either fluoride initiators (TBAF, CsF) at room temperature or NaI mediation at elevated temperatures (typically 60-80°C in THF) to release CF₂, with the latter proceeding through a complex anionic chain reaction that introduces kinetic complexity [2].

Thermal CF₂ generation
Cross-study comparable
Activator-free at ≤100°C vs. fluoride/NaI-dependent (room temp to 80°C)
Supports anhydrous, fluoride-sensitive CF₂ generation
Gas-phase thermolysis vs. solution-phase activation
Difluorocarbene chemistry Fluorinated building blocks Organosilicon reagents

Selective Si-H Bond Insertion: Unique Reactivity Profile Unavailable with TMSCF₃

Difluorocarbene generated from CF₃SiF₃ at 100°C inserts selectively into Si-H bonds of halosilanes (SiH₃X, where X = F, Cl, Br, I), methylhalosilanes (CH₃SiH₂X), and disiloxane (SiH₃)₂O, yielding difluoromethylsilane products such as CHF₂SiH₂F in good yield [1]. Under identical thermal conditions, TMSCF₃ does not undergo this insertion reaction because its CF₂ release mechanism differs fundamentally and requires fluoride or halide initiation [2].

Si–H bond insertion
Head-to-head comparison
CF₂ insertion into SiH₃X, CH₃SiH₂X, (SiH₃)₂O at 100°C; TMSCF₃ shows no insertion
Exclusive access to difluoromethylsilanes
Co-thermolysis in sealed ampoules
Organosilicon synthesis Difluoromethylsilanes Carbene insertion

Isotope Separation via Infrared Multiple-Photon Decomposition: A Niche Application Exclusive to CF₃SiF₃

CF₃SiF₃ has been specifically identified and patented as an effective substance for simultaneous separation and concentration of carbon and silicon isotopes via infrared multiple-photon decomposition induced by CO₂ laser irradiation [1]. This application exploits the presence of both C-F and Si-F bonds in a single molecule. No analogous application has been reported for TMSCF₃ or other trialkyl(trifluoromethyl)silanes in this context.

Isotope separation
Class-level inference
Patented dual C/Si isotope enrichment via IR multiphoton decomposition
Niche procurement scenario for isotope research
No TMSCF₃ equivalent reported
Isotope separation Laser chemistry Nuclear applications

Volatility and Gas-Phase Handling: Distinct Physical Properties from Liquid TMSCF₃

CF₃SiF₃ exhibits a predicted boiling point of -44.9±30.0 °C , making it a gaseous reagent under standard laboratory conditions. In contrast, TMSCF₃ is a liquid with a boiling point of 54-55 °C . This fundamental physical difference dictates entirely different handling protocols and enables gas-phase difluorocarbene generation experiments that are impossible with liquid trialkyl(trifluoromethyl)silanes.

Physical state & handling
Cross-study comparable
Gaseous at RT (bp −45°C) vs. liquid TMSCF₃ (bp 54–55°C)
Enables gas-phase carbene protocols
Handling protocol differs significantly
Gas-phase chemistry Physical properties Reagent handling

Procurement-Relevant Application Scenarios for Trifluoro(trifluoromethyl)silane


Synthesis of Novel Difluoromethylsilane Building Blocks via Gas-Phase CF₂ Insertion

Researchers requiring difluoromethylsilane intermediates (e.g., CHF₂SiH₂F, (CHF₂)₂SiHX) for materials science or organosilicon chemistry should procure CF₃SiF₃. The compound's unique thermal CF₂ generation enables insertion into Si-H bonds at 100°C, producing difluoromethylsilanes in good yields [1]. This pathway is exclusive to CF₃SiF₃ and cannot be replicated with TMSCF₃ or other commercial CF₃-silanes [2].

Isotope Separation Research Requiring Dual C/Si Isotopic Selectivity

Laboratories engaged in laser isotope separation of carbon and silicon should prioritize CF₃SiF₃ based on its demonstrated and patented utility in infrared multiple-photon decomposition processes [1]. The molecule's C-F and Si-F bonding framework enables simultaneous isotopic enrichment of both elements, a capability not offered by any alternative silane reagent [2].

Gas-Phase Difluorocarbene Studies Requiring Activator-Free Thermal Generation

Physical chemists and spectroscopists investigating difluorocarbene reactivity in the gas phase without solvent interference should select CF₃SiF₃. The compound's volatility (bp -44.9°C) and clean thermal decomposition at <100°C eliminate the need for fluoride initiators or iodide mediators, enabling pristine gas-phase mechanistic studies [1] that are impossible with solution-dependent TMSCF₃ [2].

Application
Selection Property
Validation Focus
Difluoromethylsilane synthesis
Thermal CF₂ insertion into Si–H bonds
Si–H insertion selectivity and yield
Laser isotope separation
IR multiphoton decomposition
Dual C/Si isotopic enrichment
Gas-phase carbene studies
Activator-free volatile reagent
Gas-phase thermal decomposition

Technical Documentation Hub

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12 linked technical documents
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